

A Comparative Guide to the Solubility of Nickel(II) Bromide Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel(II) bromide trihydrate*

Cat. No.: B2653565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solubility of different hydrates of nickel(II) bromide. Understanding the solubility of these compounds is crucial for their application in various fields, including catalysis, synthesis of nickel-containing materials, and electroplating. This document presents available experimental data, details experimental protocols for solubility determination, and illustrates the relationships between the different hydrated forms.

Comparison of Physicochemical Properties and Solubility

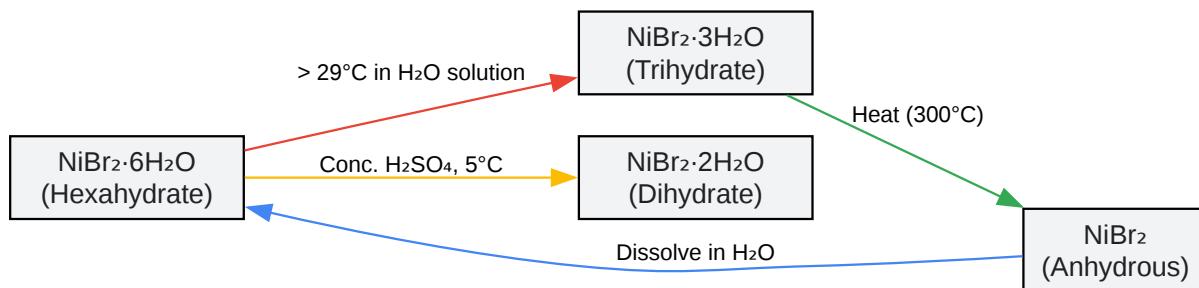
Nickel(II) bromide can exist in an anhydrous form (NiBr_2) and as several hydrates, most commonly as the dihydrate ($\text{NiBr}_2 \cdot 2\text{H}_2\text{O}$), trihydrate ($\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$), and hexahydrate ($\text{NiBr}_2 \cdot 6\text{H}_2\text{O}$).^[1] These forms differ in their water content, crystal structure, and, consequently, their solubility characteristics. While qualitative data indicates general solubility in polar solvents, quantitative data allows for a more precise comparison.

Table 1: Physicochemical Properties of Nickel(II) Bromide and its Hydrates

Property	Anhydrous Nickel(II) Bromide (NiBr ₂)	Nickel(II) Bromide Trihydrate (NiBr ₂ ·3H ₂ O)
Molar Mass	218.51 g/mol [2]	272.55 g/mol [3]
Appearance	Yellow-brown crystals[1]	Greenish, deliquescent scales or powder[4][5][6]
Melting Point	963 °C (sublimes)[1]	Decomposes at 300°C (loses 3H ₂ O)[4][5][6]
General Solubility	Soluble in water, ethanol, methanol, acetone[2]	Soluble in water, alcohol, ether, and ammonium hydroxide[4][5][6]

Table 2: Quantitative Solubility of Anhydrous Nickel(II) Bromide (NiBr₂) in Various Solvents

This table summarizes the solubility of the anhydrous form. It is important to note that when anhydrous NiBr₂ dissolves in water, it forms the hexahydrate.[1]


Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Water	0	113[2]
10	122[2]	
20	131[2]	
25	134[2]	
30	138[2]	
40	144[2]	
50	150[2]	
60	152[2]	
80	154[2]	
100	155[2]	
Methanol	10	33[2]
20	35.1[2]	
30	38.1[2]	
40	43.3[2]	
50	49.1[2]	
60	53.7[2]	
70	59.6[2]	
Acetone	0	1.66[2]
20	0.81[2]	
50	0.27[2]	

Note on Hydrate Solubility: While specific quantitative solubility data for the dihydrate and trihydrate of nickel(II) bromide are not readily available in the searched literature, it is generally

understood that hydrated salts are highly soluble in water.^[7] The dissolution of any of the hydrated forms in water will result in the formation of the same aquated nickel ions.

Interconversion of Nickel(II) Bromide Hydrates

The different hydrates of nickel(II) bromide can be interconverted under specific conditions. This relationship is important for selecting the appropriate form for a particular application and for understanding their stability.

[Click to download full resolution via product page](#)

Caption: Interconversion pathways of nickel(II) bromide hydrates.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. Below are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This is a classic and straightforward method for determining the solubility of a stable, non-volatile solute in a given solvent.

Objective: To determine the mass of solute that dissolves in a specific mass of solvent to form a saturated solution at a given temperature.

Materials:

- Nickel(II) bromide hydrate sample

- Distilled or deionized water (or other solvent)
- Thermostatically controlled water bath or incubator
- Erlenmeyer flasks with stoppers
- Filter funnel and filter paper (of appropriate pore size to retain the solid)
- Pre-weighed weighing bottles
- Analytical balance (accurate to ± 0.0001 g)
- Oven for drying

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of the nickel(II) bromide hydrate to an Erlenmeyer flask containing a known volume of the solvent.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatically controlled water bath set to the desired temperature.
 - Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask is necessary to confirm saturation.
- Sample Withdrawal and Filtration:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization.
 - Filter the solution quickly through a filter paper into a pre-weighed weighing bottle. This step should be performed at the same temperature as the saturated solution to prevent

changes in solubility.

- Evaporation and Weighing:
 - Weigh the weighing bottle containing the filtered saturated solution to determine the mass of the solution.
 - Place the weighing bottle in an oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 105°C for water).
 - Heat until a constant mass is achieved, indicating all the solvent has evaporated.
 - Cool the weighing bottle in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solid.
- Calculation of Solubility:
 - Mass of solvent = (Mass of weighing bottle + solution) - (Mass of weighing bottle + dry solid)
 - Mass of dissolved solid = (Mass of weighing bottle + dry solid) - (Mass of empty weighing bottle)
 - Solubility (g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

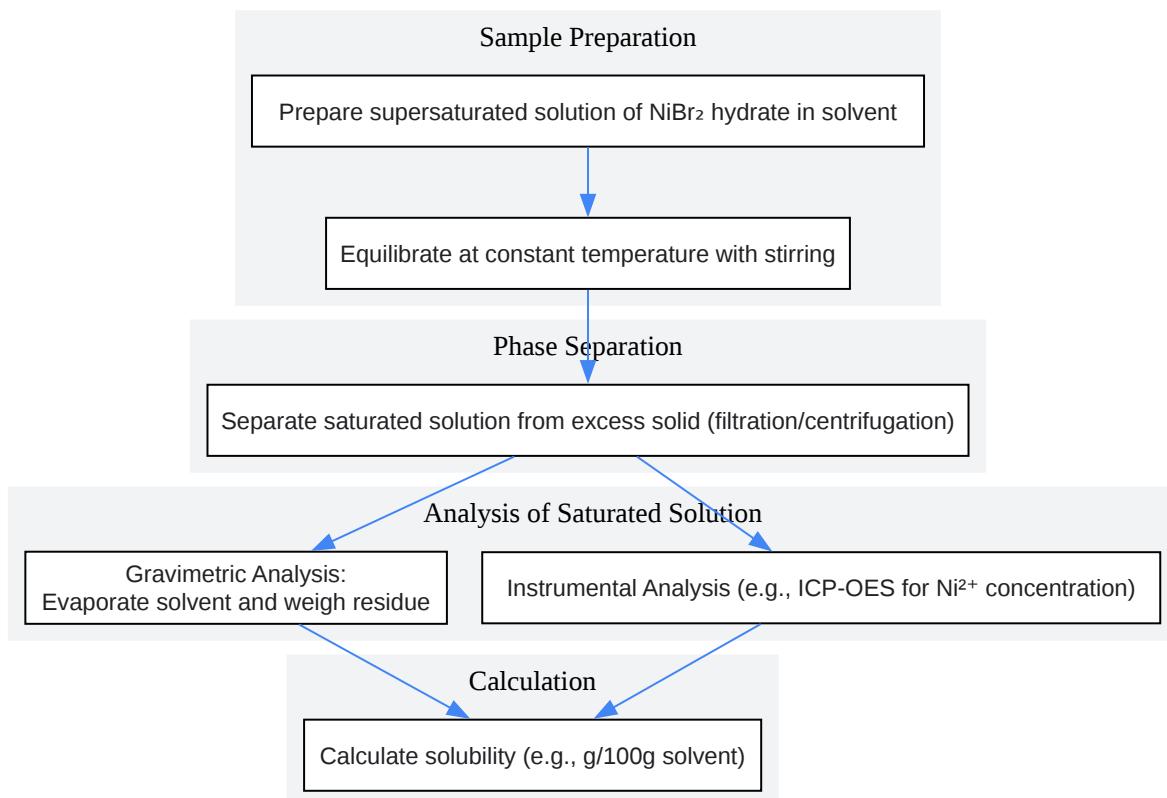
Instrumental Method: Headspace Gas Chromatography (HSGC) for Inorganic Salt Solubility

This is a more advanced and indirect method suitable for complex matrices where direct measurement is difficult.

Principle: The addition of a salt to a solution containing a volatile compound alters the vapor-liquid equilibrium (VLE) of the volatile compound. The concentration of the volatile compound in the vapor phase (headspace) is proportional to the salt concentration in the liquid phase. At the point of saturation, a distinct change (breakpoint) in the VLE behavior is observed, which can be used to determine the solubility of the salt.^[8]

Materials:

- Nickel(II) bromide hydrate sample
- Solvent (e.g., water)
- Volatile compound (e.g., methanol)
- Headspace gas chromatograph (HSGC) with a flame ionization detector (FID)
- A series of vials


Procedure:

- Sample Preparation:
 - Prepare a stock solution of the solvent containing a small, known concentration of the volatile compound (e.g., 800 mg/L methanol in water).
 - Into a series of headspace vials, add a fixed volume of the stock solution.
 - Add incrementally increasing and precisely weighed amounts of the nickel(II) bromide hydrate to each vial.
- Equilibration and Analysis:
 - Seal the vials and place them in the HSGC autosampler, which is set to the desired experimental temperature.
 - Allow the vials to equilibrate for a set period to ensure the VLE is reached.
 - The HSGC will automatically sample the headspace of each vial and inject it into the gas chromatograph.
- Data Analysis:
 - The FID will detect the concentration of the volatile compound in the headspace of each sample.

- Plot the peak area of the volatile compound (from the chromatogram) against the concentration of the added nickel(II) bromide hydrate.
- The plot will show an initial linear or near-linear region where the headspace concentration of the volatile compound changes with the salt concentration. A distinct breakpoint in the curve will occur at the saturation point.
- The concentration of the nickel(II) bromide hydrate at this breakpoint corresponds to its solubility in the solvent at that temperature.[8]

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a nickel(II) bromide hydrate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 2. nickel(II) bromide [chemister.ru]
- 3. Nickel bromide trihydrate | Br₂H₆NiO₃ | CID 53471882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. NICKEL(II) BROMIDE TRIHYDRATE | 7789-49-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Solubility of Nickel(II) Bromide Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2653565#comparing-the-solubility-of-different-hydrates-of-nickel-ii-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com